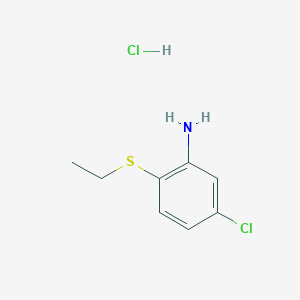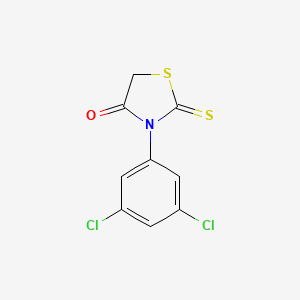
5-Methyl-2-(1-pyrrolidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-pyrrolidinyl)aniline, also known as 5-MeO-Pyr-An, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the pyrrolidine family of compounds, and is a derivative of the neurotransmitter aniline. 5-MeO-Pyr-An has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor involved in a variety of physiological processes. Additionally, its ability to act as a partial agonist of the NMDA receptor has been studied, suggesting potential applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- 5-Methyl-2-(1-pyrrolidinyl)aniline is utilized in the synthesis of various chemical derivatives. For instance, it's used in the creation of 1-aryl-5-nitrouracil derivatives, which are significant in chemical reactions involving aromatic amines (Gondela & Walczak, 2007).
Luminescent Materials Development
- This compound is instrumental in developing luminescent materials. Studies have shown its involvement in the production of highly luminescent tetradentate bis-cyclometalated platinum complexes, which have applications in areas like organic light-emitting diodes (Vezzu et al., 2010).
Polymer Research
- In polymer science, this compound is used in curing studies of polyimide precursors. These studies are essential for understanding the behavior of polymers under various conditions and for developing new polymer materials (Brekner & Feger, 1987).
Biochemical and Pharmacological Research
- It has applications in biochemical research, such as studies on protein-bound aminoazo dyes formed in vivo from related chemical compounds, providing insights into biochemical processes and interactions (Miller & Miller, 1949).
Chemical Reaction Mechanisms
- This compound is significant in understanding chemical reaction mechanisms, such as the imido-scandium bond formation and C-H activation reactions, contributing to the broader understanding of chemical kinetics and reaction pathways (Wicker et al., 2012).
Antitumor Activity Studies
- This compound derivatives have been evaluated for their antitumor activities, providing valuable data for the development of new anticancer drugs (Edrees et al., 2010).
Material Science
- It plays a role in material science, especially in the development of conducting polymers. Studies involving the oxidative polymerization of related compounds like aniline are critical for creating advanced materials with specific electrical properties (Gospodinova & Terlemezyan, 1998).
Eigenschaften
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZKEGYCANZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
